

# ethyl 1H-benzo[d]imidazole-2-carboxylate CAS number 1865-09-4

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## Compound of Interest

Compound Name: **ethyl 1H-benzo[d]imidazole-2-carboxylate**

Cat. No.: **B160902**

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An In-depth Technical Guide to **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (CAS: 1865-09-4)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.<sup>[1]</sup> Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.<sup>[2][3][4]</sup> **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (CAS No. 1865-09-4) is a key member of this family, serving both as a significant research chemical and a versatile intermediate for the synthesis of more complex, biologically active molecules. This document provides a comprehensive technical overview of its properties, synthesis, biological significance, and relevant experimental protocols.

## Physicochemical and Safety Data

The fundamental properties of **Ethyl 1H-benzo[d]imidazole-2-carboxylate** are crucial for its handling, storage, and application in research.

## Physicochemical Properties

The key physicochemical data for this compound are summarized below.

Property	Value	Reference(s)
CAS Number	1865-09-4	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	$C_{10}H_{10}N_2O_2$	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	190.2 g/mol	<a href="#">[6]</a> <a href="#">[8]</a>
Appearance	Beige solid	<a href="#">[9]</a>
Melting Point	212.7 - 213.7 °C	<a href="#">[9]</a>
Boiling Point	$350.0 \pm 25.0$ °C (Predicted)	<a href="#">[9]</a>
Density	$1.272 \pm 0.06$ g/cm <sup>3</sup> (Predicted)	<a href="#">[9]</a>
pKa	$10.49 \pm 0.10$ (Predicted)	<a href="#">[9]</a>
Storage	2-8°C, dry conditions	<a href="#">[7]</a> <a href="#">[9]</a>

## Safety and Hazard Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

[\[9\]](#)

Hazard Class	Pictogram(s)	Signal Word	Hazard Statement(s)
Acute Toxicity, Inhalation	GHS06	Danger	H330: Fatal if inhaled.
Acute Toxicity, Oral	GHS06	Danger	H301: Toxic if swallowed.
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.
Substances which, in contact with water, emit flammable gases	GHS02	Danger	H260: In contact with water releases flammable gases which may ignite spontaneously.

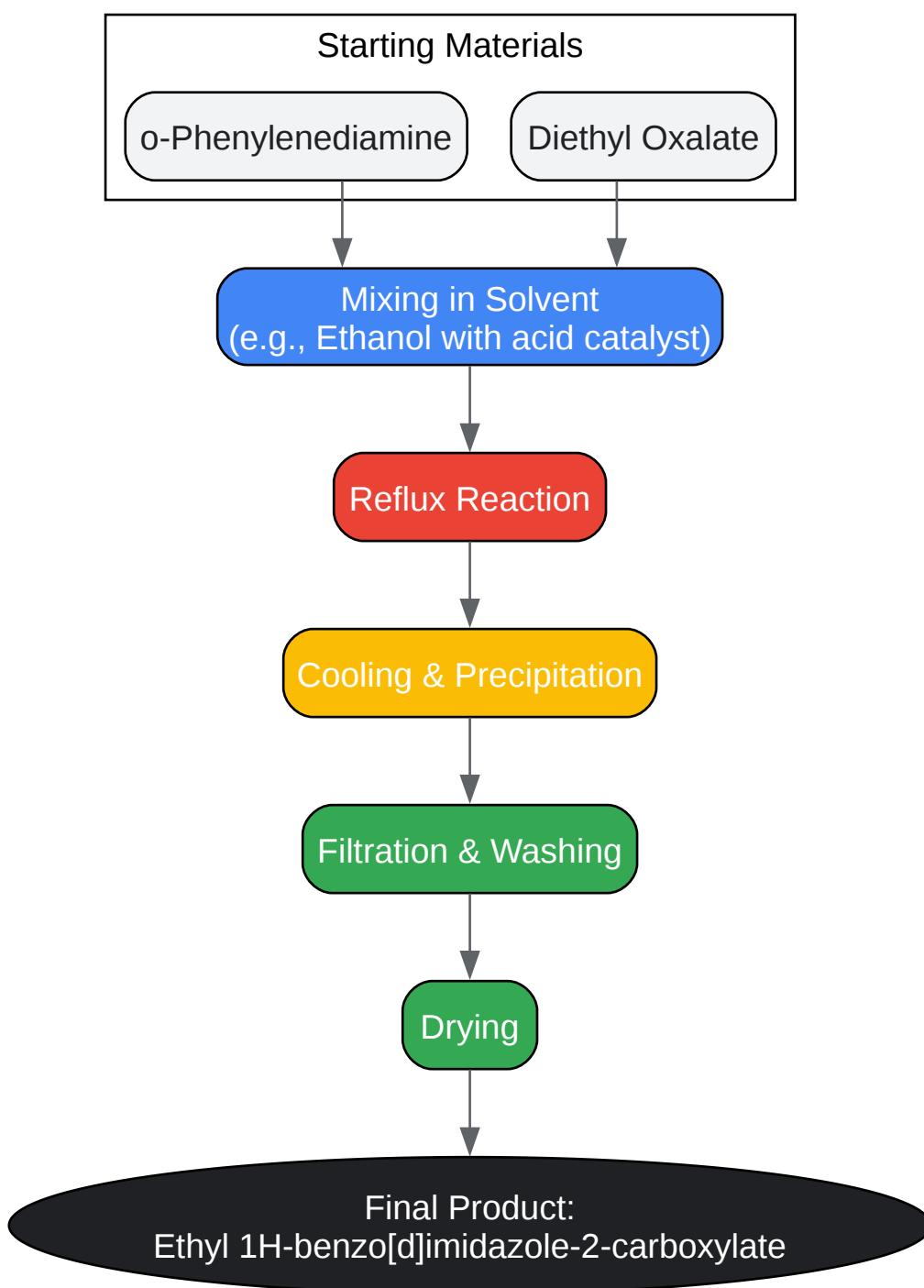
A comprehensive list of precautionary statements (P-statements) is available on the material safety data sheet (MSDS).<sup>[9]</sup> Always consult the full MSDS before handling.

## Synthesis and Spectroscopic Analysis

The synthesis of **ethyl 1H-benzo[d]imidazole-2-carboxylate** is typically achieved through the condensation of o-phenylenediamine with a suitable two-carbon electrophile. A common and effective method is the Phillips-Ladenburg synthesis.

## Synthetic Workflow

The general workflow involves the cyclocondensation reaction between o-phenylenediamine and diethyl oxalate.

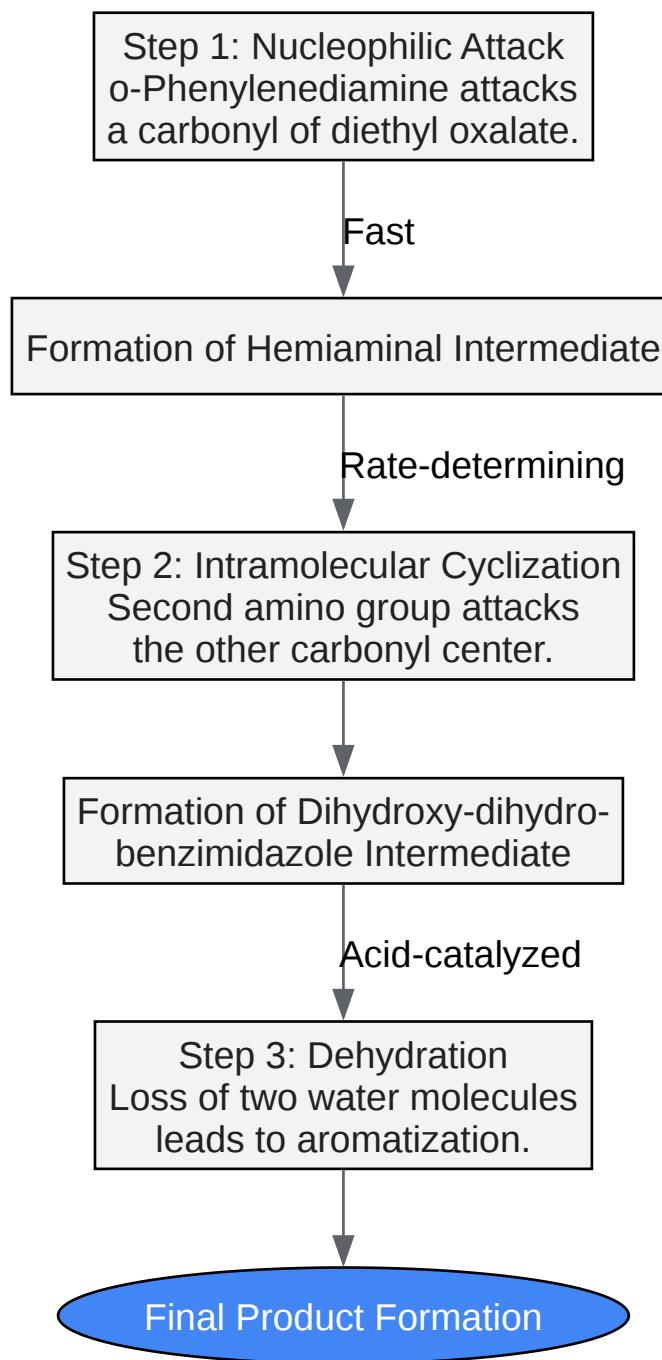


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Caption: General workflow for the synthesis of **Ethyl 1H-benzo[d]imidazole-2-carboxylate**.

## General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring.



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Caption: Key steps in the cyclocondensation mechanism for benzimidazole formation.

## Spectroscopic Data Summary

The structural identity of the synthesized compound is confirmed using various spectroscopic techniques. The expected data are summarized below.

Technique	Expected Characteristics
<sup>1</sup> H NMR	$\delta$ ~12-13 ppm (s, 1H, N-H); $\delta$ ~7.2-7.7 ppm (m, 4H, Ar-H); $\delta$ ~4.4 ppm (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ); $\delta$ ~1.4 ppm (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )[10]
<sup>13</sup> C NMR	$\delta$ ~160-165 ppm (C=O, ester); $\delta$ ~140-150 ppm (C=N); $\delta$ ~110-135 ppm (Ar-C); $\delta$ ~61 ppm (-OCH <sub>2</sub> CH <sub>3</sub> ); $\delta$ ~14 ppm (-OCH <sub>2</sub> CH <sub>3</sub> )[10]
FT-IR (cm <sup>-1</sup> )	~3300-3400 (N-H stretch); ~3000-3100 (Ar C-H stretch); ~1720-1740 (C=O stretch, ester); ~1620 (C=N stretch)[11][12]
Mass Spec (MS)	[M+H] <sup>+</sup> at m/z = 191.08

## Biological Activity and Potential Applications

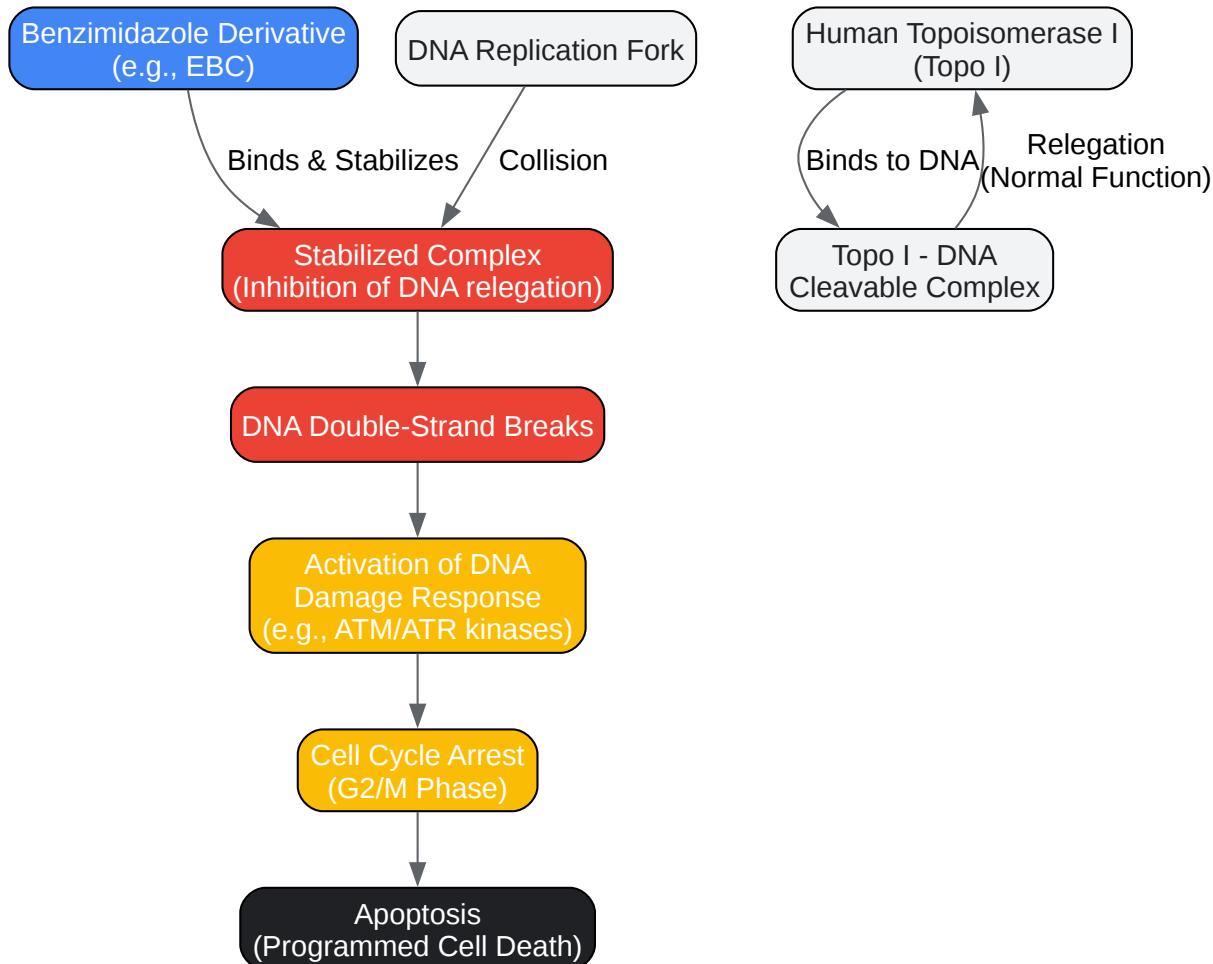
The benzimidazole core is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of therapeutic applications, with anticancer activity being one of the most prominent.

### Anticancer Potential

Many benzimidazole derivatives function as inhibitors of key cellular enzymes and proteins.[1] A significant mechanism of action for some derivatives is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair.[4][13] Inhibition of Topo I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.

### Postulated Mechanism of Action (Topo I Inhibition)

The following diagram illustrates a potential signaling pathway initiated by a benzimidazole-based Topo I inhibitor.

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Caption: Postulated pathway of anticancer action via Topoisomerase I inhibition.

## Experimental Protocols

Detailed methodologies are essential for reproducible scientific results. The following sections provide representative protocols for the synthesis and a primary biological evaluation.

# Protocol 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

This protocol is a representative method based on the Phillips-Ladenburg condensation.

## Materials:

- o-Phenylenediamine
- Diethyl oxalate
- Ethanol, absolute
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Filtration apparatus (Büchner funnel)
- Deionized water

## Procedure:

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.05 mol) in absolute ethanol (100 mL).
- To this solution, add diethyl oxalate (0.055 mol, 1.1 equivalents) followed by a catalytic amount of concentrated HCl (e.g., 5-6 drops).
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.
- Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product on the filter with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
- Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
- Characterize the final product using melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

## Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7, breast cancer).

### Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microplates
- **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere

to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically  $\leq 0.5\%$ ). Replace the medium in the wells with 100  $\mu\text{L}$  of the medium containing the desired concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- MTT Addition: After the incubation period, add 20  $\mu\text{L}$  of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC<sub>50</sub> value (the concentration required to inhibit 50% of cell growth).

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